molecular formula C11H13BrO B1289314 1-Bromo-4-(cyclopentyloxy)benzene CAS No. 30752-30-8

1-Bromo-4-(cyclopentyloxy)benzene

Cat. No.: B1289314
CAS No.: 30752-30-8
M. Wt: 241.12 g/mol
InChI Key: DWMSXAAIGFYBGC-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopentyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a cyclopentyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopentyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-cyclopentyloxybenzene. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve the substitution at the para position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopentyloxy)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .

Scientific Research Applications

1-Bromo-4-(cyclopentyloxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopentyloxy)benzene in various reactions involves the interaction of the bromine atom and the cyclopentyloxy group with different reagents. In electrophilic aromatic substitution, the bromine atom directs the incoming electrophile to the ortho and para positions due to its electron-withdrawing nature. The cyclopentyloxy group can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a cyclopentyloxy group.

    1-Bromo-4-propoxybenzene: Features a propoxy group in place of the cyclopentyloxy group.

Uniqueness: 1-Bromo-4-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and applications in various chemical processes .

Properties

IUPAC Name

1-bromo-4-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMSXAAIGFYBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626775
Record name 1-Bromo-4-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30752-30-8
Record name 1-Bromo-4-(cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-bromo-4-iodo-benzene, (1.00 g, 3.53 mmol), o-phenanthroline (255 mg, 1.41 mmol) and cyclopentanol (1.50 g, 17.44 mmol) in toluene (1.500 mL) was added copper(I) iodide (135.00 mg, 0.70 mmol) and Cs2CO3 (2.87 g, 8.83 mmol). The resulting mixture was then stirred at 120° C. in a sealed tube for 15 hours. The solvent was then removed under reduced pressure and the product was purified by flash chromatography (eluted by hexane).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.87 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
135 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromophenol (40 g, 231 mmol), cyclopentylbromide (50 ml, 462 mmol), NaOH (18.5 g, 462 mmol) and DMF (150 mL) was stirred at 100° C. for 13.5 h, poured into water (300 mL) and extracted with t-BuOMe (4×100 mL). The combined organic extracts were washed with water (2×100 mL), brine, dried (Na2SO4), concentrated and distilled in vacuo to yield the sub-title compound (46.4 g, 94%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

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